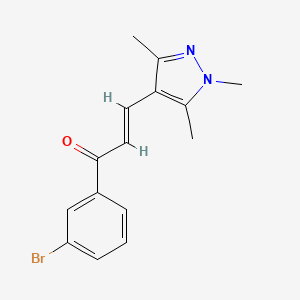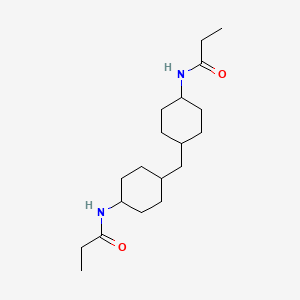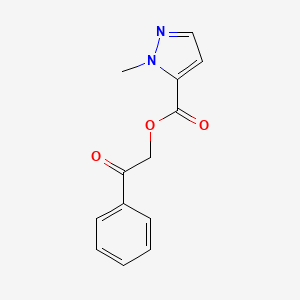![molecular formula C28H33NO3 B10949445 4-[(4-ethoxyphenoxy)methyl]-N-{1-[4-(propan-2-yl)phenyl]propyl}benzamide](/img/structure/B10949445.png)
4-[(4-ethoxyphenoxy)methyl]-N-{1-[4-(propan-2-yl)phenyl]propyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE typically involves multiple steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 4-ethoxyphenol with an appropriate halomethylating agent under basic conditions to form the 4-ethoxyphenoxy methyl intermediate.
Coupling with Isopropylphenyl Propylamine: The intermediate is then coupled with 1-(4-isopropylphenyl)propylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Benzamide Formation: The final step involves the reaction of the coupled product with benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, 4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure suggests potential activity as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, 4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE could be investigated for its potential therapeutic effects. Benzamides are known for their pharmacological activities, and this compound may exhibit similar properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 4-[(4-METHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE
- 4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-METHYLPHENYL)PROPYL]BENZAMIDE
- 4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)BUTYL]BENZAMIDE
Uniqueness
4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE is unique due to the presence of both ethoxy and isopropylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features could influence its reactivity, binding affinity, and overall activity in various applications.
属性
分子式 |
C28H33NO3 |
|---|---|
分子量 |
431.6 g/mol |
IUPAC 名称 |
4-[(4-ethoxyphenoxy)methyl]-N-[1-(4-propan-2-ylphenyl)propyl]benzamide |
InChI |
InChI=1S/C28H33NO3/c1-5-27(23-13-11-22(12-14-23)20(3)4)29-28(30)24-9-7-21(8-10-24)19-32-26-17-15-25(16-18-26)31-6-2/h7-18,20,27H,5-6,19H2,1-4H3,(H,29,30) |
InChI 键 |
ZUWGYHUQWQWSHB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B10949372.png)
![1-[2-(Difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B10949373.png)

![1-(difluoromethyl)-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10949377.png)
![1-ethyl-3,5-dimethyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10949400.png)
![3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10949414.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10949415.png)
![ethyl (4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B10949419.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(pentafluorophenyl)acetamide](/img/structure/B10949429.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10949433.png)
![{1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B10949435.png)

![2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949441.png)
